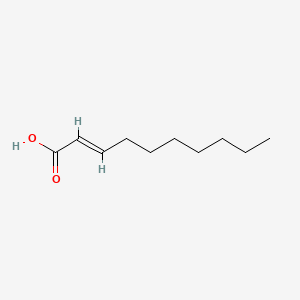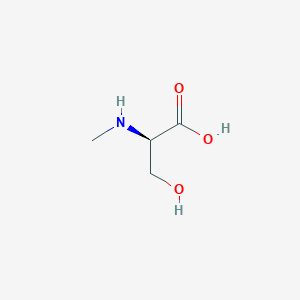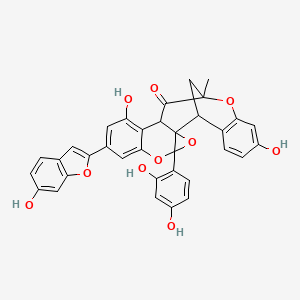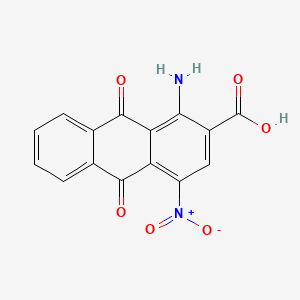
2-(3,5-Dimethoxyphenyl)propan-2-ol
Vue d'ensemble
Description
“2-(3,5-Dimethoxyphenyl)propan-2-ol” is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 . It is also known by its CAS number 39507-96-5 .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxyphenyl)propan-2-ol” consists of a propan-2-ol group attached to a 3,5-dimethoxyphenyl group . The InChI code for this compound is 1S/C11H16O3/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4/h5-7,12H,1-4H3 .Physical And Chemical Properties Analysis
The predicted boiling point of “2-(3,5-Dimethoxyphenyl)propan-2-ol” is 307.1±37.0 °C, and its predicted density is 1.060±0.06 g/cm3 . The compound is a solid at room temperature . Its pKa value is predicted to be 14.37±0.29 .Applications De Recherche Scientifique
1. Cardioselectivity in Beta-Adrenoceptor Blocking Agents
Research indicates that derivatives of 2-(3,5-Dimethoxyphenyl)propan-2-ol, such as 1-(3,4-dimethoxyphenethyl)-3-[(4-substituted aryl)oxy]propan-2-ols, exhibit substantial cardioselectivity in beta-adrenoceptor blocking agents. These compounds show a higher affinity for beta-1 adrenoceptors, particularly significant in rat ventricular muscle, suggesting potential applications in cardiovascular therapeutics (Rzeszotarski et al., 1979).
2. Antioxidant Properties
The laccase-mediated oxidation of 2,6-dimethoxyphenol, a related compound, demonstrates the potential for producing compounds with higher antioxidant capacity. This suggests the possibility of 2-(3,5-Dimethoxyphenyl)propan-2-ol derivatives having similar properties, useful in the development of bioactive compounds (Adelakun et al., 2012).
3. Polymerization Initiators
Studies show that derivatives of 2-(3,5-Dimethoxyphenyl)propan-2-ol can be effective as initiators in radical polymerizations, especially when a hydrogen donor like propan-2-ol is present. This suggests their utility in the field of polymer chemistry, particularly for two-photon-induced radical polymerizations (Rosspeintner et al., 2009).
4. Antifungal Activity
Compounds such as 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols, synthesized from similar structures, exhibit significant in vitro antifungal activity against various Candida species. This indicates potential applications of 2-(3,5-Dimethoxyphenyl)propan-2-ol in developing antifungal agents (Lima-Neto et al., 2012).
5. Electrochemical Applications
Research involving 2,5-dimethoxy-2,5-dihydrofuran, synthesized from related compounds, reveals potential applications in electrochemical processes. This suggests the possibility of using derivatives of 2-(3,5-Dimethoxyphenyl)propan-2-ol in similar applications, such as in paired electrosynthesis (Horii et al., 2005).
6. Photophysical Investigations
Studies involving compounds like (2 E )-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one indicate potential for photophysical applications, such as in determining solvatochromic properties and investigating intramolecular charge transfer (Asiri et al., 2017).
7. Renewable Materials Chemistry
Research on the condensation of glycerol with compounds like benzaldehyde and acetone suggests applications in the development of novel platform chemicals from renewable materials. Derivatives of 2-(3,5-Dimethoxyphenyl)propan-2-ol could be explored for similar applications (Deutsch et al., 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4/h5-7,12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIHSLWFROGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192648 | |
| Record name | 3,5-Dimethoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)propan-2-ol | |
CAS RN |
39507-96-5 | |
| Record name | 3,5-Dimethoxy-α,α-dimethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39507-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039507965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethoxy-alpha,alpha-dimethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethoxy-α,α-dimethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















